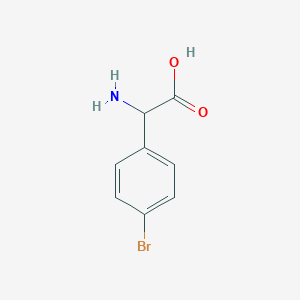

2-amino-2-(4-bromophenyl)acetic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991364 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-03-3 | |

| Record name | Amino(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(4-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(4-bromophenyl)acetic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-2-(4-bromophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, physicochemical characteristics, and safety information. While specific experimental protocols for this exact molecule are not widely published, this guide provides adapted methodologies based on closely related compounds.

Core Chemical Properties and Identifiers

This compound, a non-proteinogenic amino acid, is characterized by a phenyl ring substituted with a bromine atom at the para position, with an amino and a carboxylic acid group attached to the alpha-carbon.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 71079-03-3[1] |

| Molecular Formula | C₈H₈BrNO₂[1] |

| Synonyms | 4-Bromo-DL-phenylglycine, amino(4-bromophenyl)acetic acid[1] |

| InChI | InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)[1] |

| SMILES | C1=CC(=CC=C1C(C(=O)O)N)Br[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 230.06 g/mol [1] |

| Melting Point | 273-274 °C[2] |

| Boiling Point (Predicted) | 363.2 ± 32.0 °C at 760 mmHg[2] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 1.81 ± 0.10[2] |

| XLogP3 | -1[1] |

| Appearance | White solid[2] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Feature | Expected Range/Value |

| ¹H NMR | Aromatic protons | δ 7.0 - 7.6 ppm |

| α-proton | δ 4.5 - 5.0 ppm | |

| Amine and Carboxylic protons | Broad signals, variable shift | |

| ¹³C NMR | Carbonyl carbon | δ 170 - 180 ppm |

| Aromatic carbons | δ 115 - 140 ppm | |

| α-carbon | δ 55 - 65 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (amine) | 3200-3500 cm⁻¹ | |

| C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ | |

| C-Br stretch | 500-600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 229/231 (due to Br isotopes) |

Biological Activity and Signaling Pathways

Currently, there is a lack of published scientific literature detailing the specific biological activities or the involvement of this compound in cellular signaling pathways. As a non-proteinogenic amino acid, it may act as an enzyme inhibitor or a building block in peptide synthesis, but further research is required to elucidate its biological role.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively reported. The following methodologies are adapted from established procedures for the synthesis and analysis of the closely related compound, (R)-2-Amino-2-(4-chlorophenyl)acetic acid, and are provided as a guide for researchers.

Proposed Synthesis via Strecker Reaction

A plausible synthetic route to this compound is the Strecker synthesis. This classical method for amino acid synthesis involves a one-pot reaction of an aldehyde, ammonia, and cyanide.

Materials:

-

4-bromobenzaldehyde

-

Ammonium chloride

-

Sodium cyanide

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Dissolve 4-bromobenzaldehyde in a suitable solvent, such as methanol.

-

Add an aqueous solution of ammonium chloride and sodium cyanide to the aldehyde solution.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting α-aminonitrile is isolated.

-

Hydrolyze the α-aminonitrile by refluxing with a strong acid, such as 6 M hydrochloric acid, for several hours.

-

After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis and purity assessment of this compound. A reversed-phase method would be appropriate for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of the compound in the mobile phase.

-

Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms for retention time and peak purity to determine the identity and purity of the compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Recommended Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This technical guide consolidates the available chemical and physical data for this compound. While there are gaps in the literature regarding its biological activity and validated experimental protocols, the information and adapted methodologies provided herein offer a solid foundation for researchers and professionals working with this compound. Further investigation is warranted to fully characterize its spectroscopic properties and to explore its potential biological roles.

References

An In-depth Technical Guide to the Structure Elucidation of (R)-2-(4-Bromophenyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(4-bromophenyl)glycine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, serving as a chiral building block for the synthesis of various pharmaceutical agents. Its precise three-dimensional structure and purity are critical for its function and efficacy in target applications. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of (R)-2-(4-bromophenyl)glycine. The guide details the expected outcomes from key analytical techniques, including spectroscopy (NMR, IR, Mass Spectrometry), chromatography, and polarimetry. Detailed experimental protocols and data analysis workflows are presented to aid researchers in the verification of this compound's identity, purity, and stereochemistry.

Chemical Structure and Properties

(R)-2-(4-bromophenyl)glycine, also known as D-4-bromophenylglycine, is an amino acid derivative characterized by a bromine-substituted phenyl group attached to the alpha-carbon of glycine.

Chemical Structure:

Table 1: General Properties of (R)-2-(4-Bromophenyl)glycine [1]

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 1260220-71-0 |

| Appearance | White to off-white crystalline powder (predicted) |

| Melting Point | Not available |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases (predicted) |

Spectroscopic and Analytical Data

The following sections detail the expected spectroscopic and analytical data for (R)-2-(4-bromophenyl)glycine. Note: As of the last update, specific experimental data for this compound is not widely available in public databases. The data presented below is based on analogous compounds and theoretical predictions and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for (R)-2-(4-Bromophenyl)glycine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Aromatic protons (ortho to Br) |

| ~7.3 | Doublet | 2H | Aromatic protons (meta to Br) |

| ~5.0 | Singlet | 1H | α-CH |

| Broad Signal | Singlet | 2H | -NH₂ |

| Broad Signal | Singlet | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for (R)-2-(4-Bromophenyl)glycine

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~138 | Aromatic C-Br |

| ~132 | Aromatic CH (ortho to Br) |

| ~129 | Aromatic CH (meta to Br) |

| ~122 | Aromatic C (ipso to CH) |

| ~58 | α-CH |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for (R)-2-(4-Bromophenyl)glycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3030 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1580 | Medium | N-H bend (amine) |

| 1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for (R)-2-(4-Bromophenyl)glycine

| m/z Value | Interpretation |

| 230/232 | [M+H]⁺ molecular ion peak (presence of Br isotope pattern) |

| 185/187 | [M-COOH]⁺ fragment (loss of carboxylic acid group) |

| 106 | [C₇H₆Br]⁺ fragment |

Chiral Analysis

Confirmation of the (R)-enantiomer requires chiral-specific analytical techniques.

Table 6: Expected Chiral Analysis Data for (R)-2-(4-Bromophenyl)glycine

| Technique | Expected Result |

| Chiral HPLC | Single peak corresponding to the (R)-enantiomer when compared to a racemic standard. |

| Polarimetry | A specific optical rotation value (sign and magnitude are solvent and concentration-dependent). |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required for the structure elucidation of (R)-2-(4-bromophenyl)glycine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₈H₈BrNO₂. Analyze the isotopic pattern for the presence of bromine.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio should be optimized.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 220 nm).

-

-

Analysis: Inject a racemic standard of 2-(4-bromophenyl)glycine to determine the retention times of both enantiomers. Inject the sample to confirm the presence of a single peak corresponding to the (R)-enantiomer.

Polarimetry

-

Sample Preparation: Prepare a solution of the sample of known concentration in a suitable solvent (e.g., 1 M HCl).

-

Measurement:

-

Instrument: Polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Path Length: Use a cell of known path length (e.g., 1 dm).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the structure elucidation process.

Caption: Overall workflow for the structure elucidation of (R)-2-(4-Bromophenyl)glycine.

Caption: Logical relationship for integrating analytical data to confirm the final structure.

Conclusion

The comprehensive structure elucidation of (R)-2-(4-bromophenyl)glycine requires a multi-faceted analytical approach. By systematically applying NMR and IR spectroscopy, mass spectrometry, and chiral analysis techniques as detailed in this guide, researchers can confidently verify the identity, purity, and stereochemistry of this important chiral building block. The provided protocols and expected data serve as a valuable resource for quality control and research and development in the pharmaceutical industry. It is imperative that experimental data be acquired and carefully interpreted to confirm the predicted values and ensure the material's suitability for its intended application.

References

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid

CAS Number: 71079-03-3

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid that serves as a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, chiral resolution, and analytical characterization.

Physicochemical and Safety Data

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 71079-03-3 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Melting Point | 273-274 °C | [3] |

| Boiling Point (Predicted) | 363.2 ± 32.0 °C | [3] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 1.81 ± 0.10 | [4] |

Table 2: Safety Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS classification information is based on notifications to the ECHA C&L Inventory.

Synthesis and Chiral Resolution

The synthesis of this compound typically proceeds via a racemic route, followed by chiral resolution to isolate the desired enantiomer. The Strecker synthesis is a common and adaptable method for producing the racemic mixture.

Experimental Protocol: Racemic Synthesis via Strecker Reaction

This protocol is a generalized procedure based on the well-established Strecker synthesis of α-amino acids.

Materials:

-

4-bromobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Imine Formation: In a suitable reaction vessel, dissolve 4-bromobenzaldehyde in methanol. Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

α-Aminonitrile Formation: The initial reaction forms an intermediate α-aminonitrile, which may precipitate from the solution.

-

Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux for several hours. Alternatively, basic hydrolysis can be performed using a solution of sodium hydroxide.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled. The pH is then carefully adjusted to the isoelectric point of this compound, which will cause the product to precipitate out of the solution. The solid product is collected by filtration, washed with cold water, and then with a small amount of a non-polar solvent like diethyl ether to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Caption: Generalized workflow for the Strecker synthesis.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for separating the enantiomers of racemic this compound.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or a chiral amine)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent, heating if necessary. In a separate flask, dissolve the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amino acid solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce the crystallization of one of the diastereomeric salts. The choice of solvent is crucial, as it should provide a significant solubility difference between the two diastereomeric salts.[5]

-

Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the crystallized salt can be improved by recrystallization.[5]

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free, enantiomerically enriched amino acid.[5]

-

Final Isolation: Collect the precipitated enantiomer by filtration, wash with cold water, and dry under vacuum. The other enantiomer can often be recovered from the mother liquor.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and enantiomeric excess of this compound.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general framework for the chiral HPLC analysis of this compound. Method development will be necessary to optimize the separation.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a Pirkle-type column like (R,R) Whelk-O1, or a polysaccharide-based column)[6]

-

Mobile phase solvents (e.g., n-hexane, ethanol, trifluoroacetic acid, isopropyl amine)[6]

-

Sample of this compound

Procedure:

-

Sample Preparation: Prepare a stock solution of the amino acid sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

-

Instrumentation Setup:

-

Column: Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations could be a mixture of n-hexane and ethanol with small amounts of additives like trifluoroacetic acid (TFA) and a basic modifier like isopropyl amine to improve peak shape and resolution.[6]

-

Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

-

Detection: Set the UV detector to a wavelength where the phenyl ring has strong absorbance (e.g., 220 nm).

-

-

Analysis: Inject a standard volume of the prepared sample (e.g., 10 µL). Record the chromatogram. The two enantiomers should elute as separate peaks.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Caption: General workflow for chiral HPLC analysis.

Applications in Drug Development

While this compound itself may not be a therapeutic agent, it serves as a crucial scaffold for the synthesis of biologically active molecules. The 4-bromophenyl moiety is a common feature in various pharmaceutical compounds. For instance, derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazole have shown antimicrobial activity.[7] Furthermore, the related 4-bromophenylacetic acid is a known growth inhibitory substance. A notable example of a 4-bromophenyl-containing drug is SC-558, a potent and highly selective COX-2 inhibitor.[8] This highlights the potential of using this compound as a starting material for developing novel enzyme inhibitors and other therapeutic agents.

Caption: Conceptual pathway from building block to drug candidate.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 71079-03-3 [amp.chemicalbook.com]

- 4. 848188-26-1 CAS MSDS ((S)-2-AMino-2-(4-broMophenyl)acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-amino-2-(4-bromophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines expected values derived from spectroscopic principles and data from analogous compounds with general experimental protocols.

Introduction

This compound is a derivative of phenylglycine, featuring a bromine atom at the para position of the phenyl ring. This structural modification can significantly influence the biological activity and pharmacokinetic properties of molecules incorporating this scaffold. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. The molecular formula for this compound is C₈H₈BrNO₂ and its molecular weight is 230.06 g/mol .[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These values are based on established principles of spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Aromatic (ortho to Br) |

| ~7.3 | Doublet | 2H | Aromatic (meta to Br) |

| ~5.0 | Singlet | 1H | α-CH |

| Variable | Broad Singlet | 2H | -NH₂ |

| Variable | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxyl) |

| ~138 | Aromatic (C-Br) |

| ~132 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~122 | Aromatic C (ipso to Cα) |

| ~57 | α-C |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3300-3000 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1590 | Medium | N-H bend (Amine) |

| ~1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Assignment |

| 229/231 | High | [M]⁺, Molecular ion (with ⁷⁹Br/⁸¹Br isotope pattern) |

| 184/186 | Medium | [M-COOH]⁺, Loss of carboxyl group |

| 104 | Medium | [C₇H₆Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Due to the zwitterionic nature of amino acids, they often exhibit poor solubility in common NMR solvents like chloroform-d (CDCl₃). A more suitable solvent would be dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). If using D₂O, be aware that the labile amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a solid sample to induce sublimation.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for bromine-containing fragments.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility Profile of 2-amino-2-(4-bromophenyl)acetic Acid

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-(4-bromophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available physicochemical data, outlines principles governing its solubility, and provides detailed experimental protocols for solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[1] |

| Molecular Weight | 230.06 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| CAS Number | 71079-03-3 | ChemicalBook[3] |

| Melting Point | 273-274 °C | ECHEMI[4] |

| Density | 1.7±0.1 g/cm³ | ECHEMI[4] |

| Polar Surface Area | 63.3 Ų | PubChem[1] |

Solubility Profile

Qualitative Solubility:

The expected qualitative solubility of this compound in different classes of solvents is outlined in Table 2.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Aqueous (Neutral) | Water | Low | At its isoelectric point (pI), the net charge is zero, leading to minimal solubility in water.[5] |

| Aqueous (Acidic) | Dilute HCl | Soluble | Below the pI, the amino group is protonated (forming -NH₃⁺), increasing polarity and solubility.[5] |

| Aqueous (Basic) | Dilute NaOH | Soluble | Above the pI, the carboxylic acid group is deprotonated (forming -COO⁻), increasing polarity and solubility.[5] |

| Polar Protic Solvents | Methanol, Ethanol | Sparingly Soluble to Soluble | The polar -OH group can interact with the polar functional groups of the amino acid.[6] |

| Polar Aprotic Solvents | DMSO, DMF | Likely Soluble | These solvents can solvate both the charged and polar parts of the molecule. |

| Non-polar Solvents | Hexane, Toluene | Insoluble | The non-polar solvent cannot effectively solvate the polar and charged functional groups. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including formulation development and process chemistry. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

-

Phase Separation:

-

Allow the suspension to settle. Subsequently, separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any undissolved solid from contaminating the saturated solution.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution.

-

Determine the concentration of the dissolved solute using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve with standard solutions of known concentrations should be prepared for accurate quantification.[7]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination is depicted in the following diagram.

Caption: Workflow for the shake-flask solubility determination method.

This guide provides a foundational understanding of the solubility profile of this compound. For specific applications, it is highly recommended to experimentally determine the solubility in the relevant solvent systems using standardized protocols such as the one described.

References

Synthesis of 2-amino-2-(4-bromophenyl)acetic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-amino-2-(4-bromophenyl)acetic acid, a valuable amino acid derivative for research and development in pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of this compound, also known as 4-bromophenylglycine, is most commonly achieved through two well-established methodologies: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways utilize 4-bromobenzaldehyde as the starting material.

1. Strecker Synthesis: This classic method for α-amino acid synthesis involves a one-pot, three-component reaction between an aldehyde, ammonia, and a cyanide source.[1] The initial product is an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[2][3]

2. Bucherer-Bergs Reaction: This route proceeds via a hydantoin intermediate.[4] 4-bromobenzaldehyde is reacted with a cyanide salt and ammonium carbonate to form 5-(4-bromophenyl)hydantoin. This intermediate is then hydrolyzed to yield this compound.[4]

Data Presentation

The following tables summarize the key physical, chemical, and spectral data for the target compound and its starting material.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [5][6] |

| CAS Number | 71079-03-3[5][6] |

| Melting Point | 273-274 °C[7] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in acidic and basic aqueous solutions |

Table 2: Spectral Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted chemical shifts will be similar to analogous compounds, with aromatic protons in the range of 7.0-7.6 ppm and the α-proton around 4.5-5.0 ppm. |

| ¹³C NMR | Predicted signals for the carboxylic acid carbon (~175 ppm), aromatic carbons (120-140 ppm), and the α-carbon (~55 ppm). |

| IR (Infrared) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-Br bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Table 3: Properties of the Key Starting Material: 4-Bromobenzaldehyde

| Property | Value |

| Molecular Formula | C₇H₅BrO |

| Molecular Weight | 185.02 g/mol [8] |

| CAS Number | 1122-91-4 |

| Melting Point | 55-60 °C[8] |

| Boiling Point | 224-226 °C[8] |

| Appearance | White to off-white crystalline solid[8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Strecker and Bucherer-Bergs pathways.

Protocol 1: Strecker Synthesis of this compound

This two-step procedure involves the formation of an α-aminonitrile followed by its hydrolysis.

Step 1: Synthesis of 2-amino-2-(4-bromophenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents:

-

4-bromobenzaldehyde (1.0 eq)

-

Ammonium chloride (1.2 eq)

-

Sodium cyanide (1.2 eq)

-

Methanol and Water (as solvent)

-

-

Procedure: a. Dissolve 4-bromobenzaldehyde in methanol in the round-bottom flask and cool the mixture in an ice bath. b. In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia and add it to the cooled aldehyde solution. c. Prepare an aqueous solution of sodium cyanide and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. e. The resulting precipitate of 2-amino-2-(4-bromophenyl)acetonitrile is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of 2-amino-2-(4-bromophenyl)acetonitrile

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser.

-

Reagents:

-

2-amino-2-(4-bromophenyl)acetonitrile (from Step 1)

-

Concentrated Hydrochloric Acid

-

-

Procedure: a. Place the α-aminonitrile in the flask and add an excess of concentrated hydrochloric acid. b. Heat the mixture to reflux for 4-6 hours. c. After cooling, the precipitated crude amino acid hydrochloride is collected by filtration. d. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (approximately pH 5-6) with a base (e.g., aqueous ammonia). e. The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This method involves the formation and subsequent hydrolysis of a hydantoin intermediate.

Step 1: Synthesis of 5-(4-bromophenyl)hydantoin

-

Reaction Setup: In a sealed pressure vessel or a round-bottom flask with a reflux condenser, place a magnetic stirrer.

-

Reagents:

-

Procedure: a. Combine 4-bromobenzaldehyde, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution. b. Heat the mixture to 80-100 °C for several hours.[4] c. Upon cooling, the 5-(4-bromophenyl)hydantoin will precipitate. d. Collect the solid by filtration, wash with water, and recrystallize from ethanol/water.[4]

Step 2: Hydrolysis of 5-(4-bromophenyl)hydantoin

-

Reaction Setup: Equip a round-bottom flask with a reflux condenser.

-

Reagents:

-

5-(4-bromophenyl)hydantoin (from Step 1)

-

Sodium hydroxide or Hydrochloric acid

-

-

Procedure: a. Suspend the hydantoin in an aqueous solution of a strong base (e.g., 2 M NaOH) or a strong acid (e.g., 6 M HCl). b. Heat the mixture to reflux for 12-24 hours. c. After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid (pH 5-6) to precipitate the product. d. Collect the this compound by filtration, wash with cold water, and dry.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Strecker Synthesis Pathway for this compound.

Caption: Bucherer-Bergs Reaction Pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H8BrNO2 | CID 2764157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound and Its Significance

This compound is a non-proteinogenic α-amino acid. The presence of the bromine atom on the phenyl ring significantly influences its chemical reactivity and biological properties, making it a valuable scaffold in medicinal chemistry. Its derivatives have garnered attention for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The chirality of the α-carbon is a critical determinant of its biological utility, with different enantiomers often exhibiting distinct pharmacological profiles.

Synthesis of this compound and Key Derivatives

The synthesis of the core compound and its derivatives can be achieved through various established and novel chemical methodologies.

Synthesis of Racemic this compound

A common method for preparing the racemic mixture is the Strecker synthesis.

Experimental Protocol: Generalized Strecker Synthesis

-

Reaction: 4-bromobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent, such as a mixture of water and methanol.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield racemic this compound.

-

Purification: The final product is purified by recrystallization.

Chiral Resolution

The separation of enantiomers is crucial for evaluating their specific biological activities. Enzymatic kinetic resolution is a widely used method.

Experimental Protocol: Enzymatic Kinetic Resolution of N-acetyl-4-bromophenylglycine (Conceptual)

-

N-Acetylation: The racemic this compound is first N-acetylated using acetic anhydride.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from one enantiomer, leaving the other N-acetylated enantiomer unreacted.

-

Separation: The resulting mixture of the free amino acid and the N-acetylated amino acid can be separated based on their differing solubility properties.

-

Deacetylation: The isolated N-acetylated amino acid is then chemically hydrolyzed to yield the pure enantiomer.

Synthesis of Thiazole Derivatives

Thiazole derivatives of the core compound have shown significant antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of 2-amino-4-(4-bromophenyl)thiazole Derivatives

-

Reaction: A mixture of p-bromophenacyl bromide and thiourea is refluxed in absolute methanol to yield 2-amino-4-(4-bromophenyl)thiazole.[1]

-

Derivatization: The amino group of the resulting thiazole can be further reacted with various electrophiles, such as chloroacetyl chloride, to introduce diverse functionalities.[1]

-

Further Modification: The chloroacetylated derivative can then be reacted with nucleophiles like urea, thiourea, or other amines to generate a library of compounds.[1]

Synthesis of Acetamide Derivatives

Amide derivatives represent another important class with potential biological activities.

Experimental Protocol: Synthesis of 2-amino-2-(4-bromophenyl)acetamide (General Procedure)

-

Activation: this compound is first protected at the amino group (e.g., with a Boc group). The carboxylic acid is then activated, for example, by converting it to an acid chloride or using a coupling agent like DCC or HATU.

-

Amination: The activated carboxylic acid is then reacted with ammonia or an appropriate amine to form the corresponding amide.

-

Deprotection: The protecting group on the amino function is removed under appropriate conditions (e.g., acidic conditions for Boc) to yield the final acetamide derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities. The following tables summarize the available quantitative data.

Anticancer Activity

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | HepG2 | 0.137 (µg/mL) | [2] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole | HepG2 | 0.139 (µg/mL) | [2] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-aminophenyl)-1,3,4-oxadiazole | MCF-7 | 0.179 (µg/mL) | [2] |

| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivative (4g) | A549 | 1.12 | [3] |

| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivative (4h) | Bel7402 | 0.98 | [3] |

| N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide derivative (4i) | HepG2 | 1.05 | [3] |

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-bromophenyl)thiazol-2-amine derivative (p2) | S. aureus | 6.25 | [4] |

| 4-(4-bromophenyl)thiazol-2-amine derivative (p3) | E. coli | 12.5 | [4] |

| 4-(4-bromophenyl)thiazol-2-amine derivative (p4) | C. albicans | 25 | [4] |

| 4-(4-bromophenyl)thiazol-2-amine derivative (p6) | A. niger | 50 | [4] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (8f) | S. aureus | Moderate Activity | [5] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (8f) | B. subtilis | Moderate Activity | [5] |

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many derivatives are still under investigation, some have been shown to interact with key signaling pathways implicated in cancer and inflammation.

EGFR Signaling Pathway

Some quinoline derivatives bearing the 4-bromophenyl moiety have shown potent anticancer activity, suggesting potential interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival.[2]

Caption: EGFR Signaling Pathway Inhibition.

NRF2 Signaling Pathway

Certain anti-inflammatory effects of related compounds have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of the cellular antioxidant response.

Caption: NRF2 Signaling Pathway Activation.

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and evaluation of this compound derivatives.

General Synthesis and Derivatization Workflow

Caption: General Synthesis Workflow.

Biological Evaluation Workflow

Caption: Biological Evaluation Workflow.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic versatility of this scaffold allows for the generation of large libraries of analogs for structure-activity relationship (SAR) studies. Future research should focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective therapeutic agents. Further optimization of lead compounds and comprehensive in vivo evaluation will be critical for translating the potential of this chemical class into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid: Discovery, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals. This document details its presumptive history, synthetic methodologies, and key analytical data.

Introduction and Historical Context

While the specific historical record of the initial synthesis of this compound is not prominently documented in readily available literature, its discovery can be contextualized within the broader history of amino acid synthesis. The pioneering work on the synthesis of α-amino acids dates back to the mid-19th century with the development of methods like the Strecker synthesis (1850). It is highly probable that this compound was first prepared using a variation of this classical method, likely in the 20th century, as chemists began to explore the synthesis of a wider variety of unnatural amino acids for potential applications in medicinal chemistry and materials science. The introduction of the bromine atom on the phenyl ring would have been of interest for modulating the compound's electronic properties and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 230.06 g/mol | --INVALID-LINK--[1] |

| CAS Number | 71079-03-3 | --INVALID-LINK--[2] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of racemic this compound is the Strecker synthesis. This method involves a one-pot, three-component reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Racemic Synthesis via Strecker Reaction

Experimental Protocol:

-

Step 1: Formation of the α-Aminonitrile.

-

In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

To this solution, add ammonium chloride (1.2 eq) followed by an aqueous solution of sodium cyanide (1.2 eq) dropwise at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The resulting α-amino-α-(4-bromophenyl)acetonitrile may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate after removal of methanol under reduced pressure.

-

-

Step 2: Hydrolysis to the Amino Acid.

-

The crude α-aminonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acid Hydrolysis: Reflux the α-aminonitrile in concentrated hydrochloric acid (e.g., 6 M HCl) for 4-8 hours.

-

Base Hydrolysis: Alternatively, reflux the α-aminonitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

-

After hydrolysis, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable acid or base. This will cause the zwitterionic amino acid to precipitate.

-

Collect the solid product by filtration, wash with cold water and then a small amount of a water-miscible organic solvent like ethanol, and dry under vacuum.

-

A logical workflow for the Strecker synthesis is depicted in the following diagram:

Caption: Workflow for the Strecker synthesis of this compound.

Enantioselective Synthesis

For applications in drug development, the synthesis of enantiomerically pure forms of the amino acid is often required. This can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. A common method for resolution is enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution (Conceptual)

-

Step 1: N-Acetylation.

-

The racemic this compound is first N-acetylated using acetic anhydride in a suitable solvent.

-

-

Step 2: Enzymatic Hydrolysis.

-

The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the other N-acetylated enantiomer unreacted.

-

-

Step 3: Separation.

-

The resulting mixture of the free amino acid and the N-acetylated amino acid can be separated based on their different solubility properties at various pH values.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Assignments |

| ¹H NMR (DMSO-d₆) | δ ~7.5-7.7 (d, 2H, aromatic protons ortho to Br)δ ~7.3-7.5 (d, 2H, aromatic protons meta to Br)δ ~4.5-4.7 (s, 1H, α-CH)δ ~8.0-9.0 (br s, 2H, -NH₂)δ ~12.0-13.0 (br s, 1H, -COOH) |

| ¹³C NMR (DMSO-d₆) | δ ~170-175 (-COOH)δ ~135-140 (aromatic C-Cα)δ ~130-132 (aromatic C-H)δ ~128-130 (aromatic C-H)δ ~120-125 (aromatic C-Br)δ ~55-60 (α-C) |

| IR (ATR) | ~3200-2500 cm⁻¹ (broad, O-H and N-H stretching)~1700-1680 cm⁻¹ (C=O stretching of carboxylic acid)~1610-1580 cm⁻¹ (N-H bending)~1500-1400 cm⁻¹ (aromatic C=C stretching)~1100-1000 cm⁻¹ (C-Br stretching) |

| Mass Spec (ESI+) | m/z = 230.98 [M+H]⁺ (for ⁷⁹Br) and 232.98 [M+H]⁺ (for ⁸¹Br) in an approximate 1:1 ratio. |

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Potential Biological Activity and Applications

While there is limited direct research on the biological activity of this compound, studies on structurally similar compounds provide insights into its potential applications.

-

Antimicrobial Potential: Derivatives of [2-amino-4-(4-bromophenyl)-1,3-thiazole] have shown in vitro antimicrobial and antifungal activity. This suggests that the 4-bromophenyl moiety might contribute to antimicrobial properties.

-

Enzyme Inhibition: Research on quinoline derivatives containing a 2-(4-bromophenyl) group has indicated that these compounds can act as microbial DNA-gyrase inhibitors. It is plausible that this compound or its derivatives could be investigated for similar inhibitory activities against bacterial topoisomerases.

-

Pharmaceutical Intermediate: The primary application of this compound is likely as a building block in the synthesis of more complex molecules. The amino acid scaffold, combined with the reactive bromine atom (which can participate in cross-coupling reactions), makes it a versatile intermediate for drug discovery.

A potential, though speculative, signaling pathway that could be investigated based on related compounds is the inhibition of bacterial DNA replication.

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with potential for further exploration in medicinal chemistry and drug development. While its specific history is not well-documented, its synthesis can be reliably achieved through established methods like the Strecker synthesis. The predicted spectroscopic data provides a basis for its characterization. Future research should focus on the systematic evaluation of its biological activities, particularly its potential as an antimicrobial agent, and its utility as a scaffold for the synthesis of novel therapeutic agents.

References

Unlocking the Potential of 2-Amino-2-(4-bromophenyl)acetic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Avenues for the Non-proteinogenic Amino Acid, 2-Amino-2-(4-bromophenyl)acetic Acid.

Introduction

This compound, also known as 4-bromophenylglycine, is a non-proteinogenic, or "unnatural," amino acid. Its structure, featuring a bromine-substituted phenyl ring attached to the alpha-carbon of glycine, presents a unique scaffold for chemical exploration and drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several therapeutic areas. The presence of the halogenated phenyl ring can enhance lipophilicity and metabolic stability, properties often sought in drug candidates. This guide outlines promising research directions, provides detailed experimental protocols for synthesis and biological evaluation, and presents a framework for data analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem |

| Molecular Weight | 230.06 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 71079-03-3 | PubChem |

| Melting Point | 273-274 °C | ECHEMI |

| Boiling Point (Predicted) | 363.2 °C at 760 mmHg | ECHEMI |

| Density (Predicted) | 1.7 g/cm³ | ECHEMI |

Potential Research Areas and Methodologies

Based on the chemical structure of this compound and the known biological activities of analogous compounds, three primary areas of research are proposed: antimicrobial, anticonvulsant, and neuroprotective applications.

Antimicrobial Activity

The incorporation of halogenated amino acids into peptides is a known strategy to enhance their antimicrobial potency and stability. The bromophenyl moiety of the target compound could contribute to increased hydrophobicity, facilitating interaction with and disruption of microbial cell membranes.

Caption: A proposed workflow for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes.

-

Step 1: Imine Formation: 4-bromobenzaldehyde is reacted with ammonia (from a source like ammonium chloride) to form the corresponding imine.

-

Step 2: Aminonitrile Formation: A cyanide source, such as potassium cyanide, is added to the imine, resulting in the formation of an α-aminonitrile.

-

Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed using a strong acid (e.g., HCl) to yield the final product, this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

| Microbial Strain | Compound Concentration (µg/mL) | % Inhibition | MIC (µg/mL) |

| Staphylococcus aureus | (Range of concentrations) | (To be determined) | (To be determined) |

| Escherichia coli | (Range of concentrations) | (To be determined) | (To be determined) |

| Pseudomonas aeruginosa | (Range of concentrations) | (To be determined) | (To be determined) |

| Candida albicans | (Range of concentrations) | (To be determined) | (To be determined) |

Anticonvulsant Activity

Aryl-amino acid derivatives have been explored for their potential as anticonvulsant agents. The 4-bromophenyl group may interact with neuronal targets to modulate excitability.

Caption: A proposed workflow for the synthesis and in vivo anticonvulsant screening of this compound.

Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used model for generalized tonic-clonic seizures.

-

Animal Preparation: Male mice are used for the experiment. The test compound is administered intraperitoneally (i.p.) at various doses.

-

Electrode Application: Corneal electrodes are placed on the eyes of the mouse.

-

Stimulation: A high-frequency electrical stimulus is delivered.

-

Observation: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this seizure.

-

Data Analysis: The median effective dose (ED₅₀) is calculated.

| Test | Dose (mg/kg, i.p.) | Number of Animals Protected / Total | ED₅₀ (mg/kg) |

| MES Test | (Range of doses) | (To be determined) | (To be determined) |

| scPTZ Test | (Range of doses) | (To be determined) | (To be determined) |

| Rotarod Test (Neurotoxicity) | (Range of doses) | (To be determined) | TD₅₀ (mg/kg) |

Neuroprotective Activity

The structural similarity to other neuroprotective phenylglycine derivatives suggests that this compound could offer protection against neuronal damage in models of neurodegenerative diseases or ischemic injury.

Caption: A proposed workflow for the in vitro evaluation of the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration.

-

Induction of Neurotoxicity: Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) to the cell culture medium.

-

Assessment of Cell Viability: Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The percentage of cell viability in treated groups is compared to the control group (H₂O₂ alone).

| Neurotoxic Insult | Compound Concentration (µM) | Cell Viability (%) | EC₅₀ (µM) |

| Hydrogen Peroxide (H₂O₂) | (Range of concentrations) | (To be determined) | (To be determined) |

| Glutamate | (Range of concentrations) | (To be determined) | (To be determined) |

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. The proposed research areas of antimicrobial, anticonvulsant, and neuroprotective activities are based on sound scientific rationale derived from the analysis of its structural features and the activities of related compounds. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate the pharmacological profile of this intriguing molecule. Further exploration of its synthesis, derivatization, and biological evaluation is warranted to unlock its full therapeutic potential.

Methodological & Application

Enantioselective Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 2-amino-2-(4-bromophenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The methodologies outlined below focus on asymmetric Strecker synthesis and enzymatic kinetic resolution, offering pathways to produce enantiomerically enriched forms of this important amino acid derivative.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the desired enantiomer, required purity, scalability, and available resources. Two prominent and effective methods are:

-

Asymmetric Strecker Synthesis: This classical method for amino acid synthesis is rendered enantioselective through the use of a chiral auxiliary. The three-component reaction of 4-bromobenzaldehyde, a source of ammonia, and a cyanide source in the presence of a chiral amine or auxiliary directs the stereochemical outcome of the reaction, leading to an enantioenriched α-aminonitrile intermediate. Subsequent hydrolysis yields the target chiral amino acid.

-

Enzymatic Kinetic Resolution: This highly selective method utilizes an enzyme to differentiate between the two enantiomers of a racemic mixture. Typically, a racemic N-acyl derivative of this compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiomerically pure N-acyl amino acid from the hydrolyzed amino acid.

Quantitative Data Summary

The following table summarizes key quantitative data for the different enantioselective methods described in this guide, allowing for a direct comparison of their efficiencies.

| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Asymmetric Strecker Synthesis | (S)-α-phenylethylamine (chiral auxiliary), NaCN, NH4Cl | 4-bromobenzaldehyde | 58% (for the aminonitrile) | Not directly applicable (diastereoselective) | >95:5 |

| Enzymatic Kinetic Resolution | Penicillin G Acylase | Racemic N-phenylacetyl-4-bromophenylglycine | ~45% (for the desired enantiomer) | >99% | Not applicable |

Experimental Protocols

Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol describes the diastereoselective synthesis of (S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile, which can be subsequently hydrolyzed to afford the (S)-enantiomer of this compound.

Workflow for Asymmetric Strecker Synthesis:

Application Note: Chiral Resolution of 2-Amino-2-(4-bromophenyl)acetic Acid Using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-024

Introduction

2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is of utmost importance as the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API) often reside in a single enantiomer. Consequently, the development of robust and reliable analytical methods for the enantioselective separation and quantification of its enantiomers is essential for quality control and regulatory compliance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the premier technique for achieving this separation.

This application note presents two effective HPLC protocols for the chiral resolution of racemic this compound. The primary method employs a Pirkle-type (brush-type) chiral stationary phase, specifically the (R,R) Whelk-O1, which is known for its broad applicability in separating various classes of compounds, including amino acids. An alternative method utilizing a polysaccharide-based CSP is also described, offering a different selectivity profile.

Target Audience: This document is intended for researchers, analytical scientists, and professionals in drug development and quality control who are engaged in the synthesis, purification, and analysis of chiral compounds.

Experimental Protocols

Method 1: Chiral Resolution using (R,R) Whelk-O1 Stationary Phase

This protocol is adapted from a validated method for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide good resolution for the target analyte.[1]

Materials and Reagents:

-

Racemic this compound

-

(R)-2-amino-2-(4-bromophenyl)acetic acid and (S)-2-amino-2-(4-bromophenyl)acetic acid reference standards

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Isopropylamine (IPA) (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

-

Water (HPLC grade, for sample preparation)

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector

-

Chiral Stationary Phase: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size

Detailed Experimental Protocol:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane, ethanol, trifluoroacetic acid, and isopropylamine in a volumetric ratio of 90:10:0.1:0.1 (v/v/v/v).

-

Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

-

-

Standard and Sample Solution Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of methanol and water.

-

Prepare individual standard solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane / Ethanol / TFA / Isopropylamine (90:10:0.1:0.1, v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

System Equilibration and Analysis:

-

Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

-

Inject the individual (R) and (S) standards to determine their respective retention times and confirm the elution order.

-

Inject the racemic mixture for analysis.

-

Method 2: Chiral Resolution using a Polysaccharide-Based Stationary Phase

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and offer complementary selectivity to Pirkle-type phases.[2][3] This protocol provides a starting point for method development on such a column.

Materials and Reagents:

-

Racemic this compound

-

(R)-2-amino-2-(4-bromophenyl)acetic acid and (S)-2-amino-2-(4-bromophenyl)acetic acid reference standards

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector

-